molecular formula C17H21N3O2 B5420837 3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one

3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one

Cat. No.: B5420837
M. Wt: 299.37 g/mol
InChI Key: GSSGFDCPDNEEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one is a compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized through various methods and has shown potential in various applications. In

Mechanism of Action

The mechanism of action of 3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one is not fully understood. It is believed to modulate the activity of various neurotransmitters and receptors, including serotonin, dopamine, and glutamate receptors. It may also have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of neurotransmitters and receptors, leading to potential therapeutic effects for anxiety, depression, and schizophrenia. It has also been shown to have potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one in lab experiments is its potential therapeutic effects for various conditions. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways. Another limitation is the potential for off-target effects, which could lead to unintended consequences.

Future Directions

There are several future directions for research on 3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one. One direction is to further investigate its mechanism of action to better understand its potential therapeutic effects. Another direction is to explore its potential as a treatment for other conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more specific compounds that target specific pathways to reduce off-target effects.

Synthesis Methods

3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one can be synthesized through various methods. One of the most common methods is the reaction of 2-methyl-2-phenylpropanal with 5-methyl-2-amino-4-(4-fluorophenyl)-1,3-oxazole in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperazine to form the final product.

Scientific Research Applications

3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one has shown potential in various scientific research applications. It has been studied as a potential treatment for anxiety and depression due to its ability to modulate the activity of serotonin and dopamine receptors. It has also been studied as a potential treatment for schizophrenia due to its ability to modulate the activity of glutamate receptors. Additionally, it has been studied for its potential anti-inflammatory and antioxidant properties.

Properties

IUPAC Name

3-methyl-4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-6-4-5-7-14(11)17-19-15(13(3)22-17)10-20-9-8-18-16(21)12(20)2/h4-7,12H,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGFDCPDNEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CC2=C(OC(=N2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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